2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Description
2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One of the primary research applications of derivatives similar to the mentioned compound involves anticancer activities. A study on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, utilizing a related synthesis approach, demonstrated anticancer activity against a variety of cancer cell lines. The synthesis process included attaching different aryloxy groups to the pyrimidine ring, showcasing a method that could potentially be applied to the compound . This methodology resulted in significant cancer cell growth inhibition in several cancer cell lines, highlighting its potential as a basis for developing new anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Research on thieno[2,3-d]pyrimidine antifolates has revealed their capacity as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two enzymes critical for nucleotide synthesis in cancer cells. A study on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates has shown that these compounds exhibit potent dual inhibitory activities against human TS and DHFR, indicating their potential for therapeutic application in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity
Another significant application involves the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Research has demonstrated that certain compounds within this category displayed potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines. This indicates the potential of these compounds, including those related to the specified chemical structure, in the development of new antitumor agents (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-5-3-7-17(11-15)24-20(27)14-31-23-25-19-9-10-30-21(19)22(28)26(23)13-16-6-4-8-18(12-16)29-2/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPXJEPOHZSUCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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